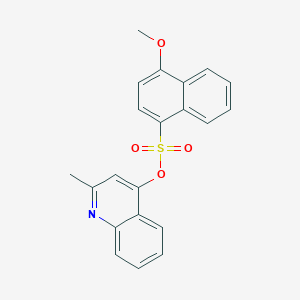![molecular formula C19H27N3O2 B6100298 N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B6100298.png)
N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide, also known as BHHC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BHHC is a derivative of the bicyclic ketone, norcamphor, and is synthesized by the reaction of norcamphor with diethylamine and hydrazine hydrate.
作用機序
N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide exerts its therapeutic effects by modulating the activity of neurotransmitters in the brain. It has been found to increase the levels of gamma-aminobutyric acid (GABA) and decrease the levels of glutamate in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons, while glutamate is an excitatory neurotransmitter that increases the activity of neurons. By modulating the levels of these neurotransmitters, this compound can reduce the occurrence of seizures and improve mood.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in the brain. This compound has also been found to decrease the levels of lipid peroxidation, which is a marker of oxidative stress. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide is its broad spectrum of activity. It has been found to exhibit anticonvulsant, antiepileptic, and antidepressant activities, making it a potential candidate for the treatment of several neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for the study of N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide. One area of research could be to investigate the potential use of this compound in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another area of research could be to investigate the safety and efficacy of this compound in human clinical trials. Additionally, researchers could investigate the mechanism of action of this compound in more detail to identify potential targets for drug development.
合成法
N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide is synthesized by the reaction of norcamphor with diethylamine and hydrazine hydrate. The reaction takes place in ethanol and is catalyzed by acetic acid. The product is then purified by recrystallization from ethanol to obtain pure this compound. The yield of the reaction is approximately 50%.
科学的研究の応用
N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticonvulsant, antiepileptic, and antidepressant activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-3-22(4-2)14-10-9-13(17(23)11-14)12-20-21-19(24)18-15-7-5-6-8-16(15)18/h9-12,15-16,18,23H,3-8H2,1-2H3,(H,21,24)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMJJUCIEXYESZ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2C3C2CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2C3C2CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-({[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B6100216.png)
![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6100220.png)
![6-(isopropylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6100224.png)
![1-[2-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-6-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6100232.png)
![methyl 3-{[3-(4-morpholinyl)-1-piperidinyl]sulfonyl}-2-thiophenecarboxylate](/img/structure/B6100242.png)
![7-(3-methoxybenzyl)-2-[(2-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6100248.png)

![5-chloro-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B6100261.png)
![N-cyclopropyl-3-{1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6100268.png)
![[1'-(3-pyridinylsulfonyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6100270.png)
![N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6100291.png)
![1-(2,4-dichlorophenyl)-5-[4-(diethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6100293.png)
![1-{3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6100302.png)
![ethyl 2-[(3-phenyl-2-propynoyl)amino]-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate](/img/structure/B6100310.png)